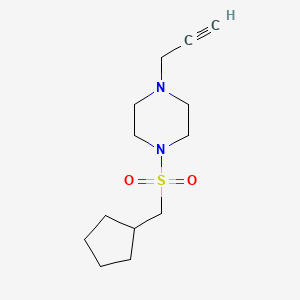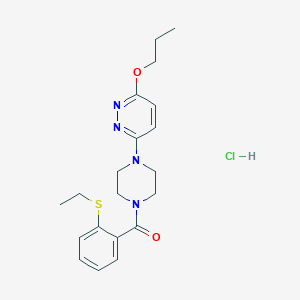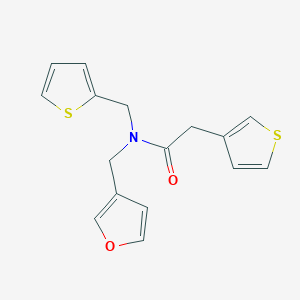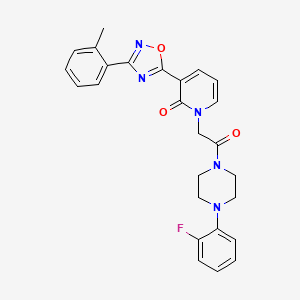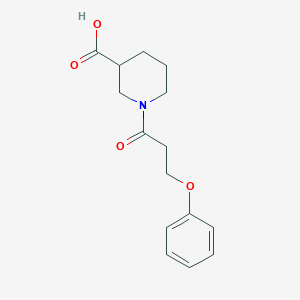
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid is a compound that can be inferred to have a piperidine backbone with a carboxylic acid functionality at the third position and a 3-phenoxypropanoyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar piperidine derivatives and their synthesis, characterization, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the formation of stable complexes with other compounds, as seen in the study of piperidinium-3-carboxylic acid complexes . Additionally, the synthesis of nitrogenous compounds with piperazine and pyridine moieties has been confirmed using various spectroscopic techniques . A one-pot oxidative decarboxylation-beta-iodination method has been described for the synthesis of disubstituted piperidines , which could potentially be adapted for the synthesis of this compound. Moreover, the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by subsequent reactions to form heterocyclic amino acids, has been documented . These methods provide a foundation for the synthesis of complex piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be determined using X-ray diffraction, as well as density functional theory (DFT) calculations . The study of piperidinium-3-carboxylic acid complexes revealed the formation of cyclic dimers and cyclamers, which are significant for understanding the molecular interactions and structure . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including the formation of hydrogen-bonded complexes , and reactions with hydrazines to form heterocyclic amino acids . The reactivity of such compounds is influenced by their molecular structure and the presence of functional groups, which can be studied using spectroscopic methods and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be revealed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry . The vibrational spectra can be interpreted to understand the potential energy distribution, and charge delocalization can be analyzed using the Natural Bond Orbital (NBO) method . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to gain insights into the physicochemical properties . These analyses are crucial for understanding the behavior of this compound in different environments.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
Research on similar compounds to 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid has focused on their synthesis and characterization. For instance, Anioła et al. (2016) studied the synthesis, spectroscopic, and theoretical aspects of piperidinium-3-carboxylic acid complexes. This research provides insights into the chemical behavior and properties of these compounds, which are relevant for scientific applications (Anioła et al., 2016).
Inhibition of Matrix Metalloproteinases
A novel series of carboxylic acids, including substituted piperidines, have been synthesized and tested for inhibition of matrix metalloproteinases (MMPs). This research by Pikul et al. (2001) indicates the potential application of compounds like this compound in inhibiting MMPs, which are important in various biological processes including tissue remodeling and cancer (Pikul et al., 2001).
Catalytic Applications
Ghorbani‐Choghamarani and Azadi (2015) explored the use of Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles as catalysts in the synthesis of organic compounds. This suggests the potential for this compound derivatives to be used in catalysis, aiding in various chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).
LDL Receptor Upregulation
Research by Ito et al. (2002) on related compounds indicates their potential in upregulating the LDL receptor. This could be relevant for this compound in the context of cholesterol management and cardiovascular health (Ito et al., 2002).
Combinatorial Chemistry and Glycosidase Inhibition
Byrgesen et al. (1997) explored the use of piperidine carboxylic acids in combinatorial chemistry to create oligosaccharide analogues. This research suggests the potential of this compound in the synthesis of complex molecules, possibly for applications in drug discovery (Byrgesen et al., 1997).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake plays a crucial role in regulating the concentration of GABA in the synaptic cleft.
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the concentration of GABA in the synaptic cleft, thereby enhancing the inhibitory effects of GABA on neuronal activity.
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting GABA uptake, it disrupts the normal functioning of this pathway, leading to changes in neuronal activity.
Result of Action
The inhibition of GABA uptake by this compound leads to an increase in the concentration of GABA in the synaptic cleft. This results in enhanced inhibitory effects on neuronal activity, which could have various molecular and cellular effects depending on the specific neurons and circuits involved .
Propiedades
IUPAC Name |
1-(3-phenoxypropanoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(8-10-20-13-6-2-1-3-7-13)16-9-4-5-12(11-16)15(18)19/h1-3,6-7,12H,4-5,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJVBUUZIIGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)


![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)
![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)
